1-(3-Nitrophenyl)piperazin-2-one
Overview
Description
“1-(3-Nitrophenyl)piperazin-2-one” is a chemical compound with the molecular formula C10H11N3O3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of piperazin-2-one derivatives, which includes “this compound”, has been a subject of research. A method has been developed for the synthesis of chiral piperazines through Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C10H11N3O3 . The molecular weight of the compound is 221.21 .Scientific Research Applications
Mitochondria-Targeted Fluorescent Probes
A study by Pak et al. (2016) developed a mitochondria-targeted hydrogen sulfide fluorescent probe based on the selective thiolysis of a 7-nitro-1,2,3-benzoxadiazole amine moiety attached to a piperazine-based naphthalimide scaffold. This probe, named "probe 1," showcased a 68-fold fluorescence enhancement, a low detection limit, low cytotoxicity, and good selectivity towards hydrogen sulfide. It has proven successful for intracellular imaging, highlighting its application in investigating biological functions and pathological roles of H2S in living systems Pak et al., 2016.
Structural and Vibrational Characterization
Another research by Parlak & Alver (2016) focused on the structural characterization of 1-(2-nitrophenyl)piperazine (NPP), a compound closely related to the one , through NMR, Raman, FTIR, and DFT studies. The study detailed the compound's conformational analysis, nuclear magnetic shielding tensors, and vibrational assignments, revealing a deep understanding of NPP's structural properties. This research underscores the importance of such compounds in material science and chemical analysis Parlak & Alver, 2016.
Precursors to Heterocyclic Compounds
Vidal-Albalat et al. (2014) explored the transformation of nitroepoxides into 1,4-diamino heterocycles, including quinoxalines and pyrazines, by treatment with 1,2-benzenediamines and ammonia, respectively. This study highlights the versatility of compounds like 1-(3-Nitrophenyl)piperazin-2-one in synthesizing bioactive structures with minimal waste, showcasing their potential in pharmaceutical chemistry Vidal-Albalat et al., 2014.
Synthesis and Pharmacological Evaluation
Research by Kumar et al. (2017) on the synthesis and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds exhibited significant antidepressant and antianxiety activities. This demonstrates the therapeutic application possibilities of piperazine derivatives in developing new psychiatric medications Kumar et al., 2017.
Nickel(II) Complexes and Structural Analysis
A study by Mukhopadhyay et al. (2003) reported on nickel(II) complexes of flexidentate Schiff base ligands based on 1-(2-aminoethyl)piperazine. This research provided insights into the coordination chemistry and structural analysis of nickel(II) complexes, furthering the understanding of complex formation and its potential applications in catalysis and material science Mukhopadhyay et al., 2003.
Safety and Hazards
The safety data sheet for “1-(3-Nitrophenyl)piperazin-2-one” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
1-(3-nitrophenyl)piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-10-7-11-4-5-12(10)8-2-1-3-9(6-8)13(15)16/h1-3,6,11H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWUZSXMPSDONN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453889 | |
Record name | 1-(3-nitrophenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215649-84-6 | |
Record name | 1-(3-nitrophenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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